molecular formula C10H12O4 B15359544 2,3-Dihydroxy-3-(4-methoxyphenyl)propanal

2,3-Dihydroxy-3-(4-methoxyphenyl)propanal

Cat. No.: B15359544
M. Wt: 196.20 g/mol
InChI Key: HWUNYPVMZMIARC-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-3-(4-methoxyphenyl)propanal is an organic compound with the molecular formula C10H12O5. It is characterized by the presence of two hydroxyl groups and a methoxy group attached to a phenyl ring, which is further connected to a propanal structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxy-3-(4-methoxyphenyl)propanal can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with glycerol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxy-3-(4-methoxyphenyl)propanal can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or aldehydes.

  • Substitution: Substitution reactions can result in the formation of derivatives with different functional groups.

Scientific Research Applications

2,3-Dihydroxy-3-(4-methoxyphenyl)propanal has various applications in scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and in the study of reaction mechanisms.

  • Biology: It can be employed in biological studies to investigate the effects of phenolic compounds on cellular processes.

  • Medicine: The compound has potential therapeutic applications due to its antioxidant properties and ability to scavenge free radicals.

  • Industry: It is used in the production of fragrances, flavors, and other chemical products.

Mechanism of Action

The mechanism by which 2,3-Dihydroxy-3-(4-methoxyphenyl)propanal exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl groups in the compound can act as hydrogen donors, contributing to its antioxidant properties. The methoxy group enhances the compound's solubility and stability, allowing it to interact with various biological targets.

Comparison with Similar Compounds

2,3-Dihydroxy-3-(4-methoxyphenyl)propanal is similar to other phenolic compounds such as 2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone and 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone. its unique combination of hydroxyl and methoxy groups gives it distinct chemical and biological properties. These differences make it a valuable compound for specific applications in research and industry.

List of Similar Compounds

  • 2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone

  • 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone

  • 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

2,3-dihydroxy-3-(4-methoxyphenyl)propanal

InChI

InChI=1S/C10H12O4/c1-14-8-4-2-7(3-5-8)10(13)9(12)6-11/h2-6,9-10,12-13H,1H3

InChI Key

HWUNYPVMZMIARC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C(C=O)O)O

Origin of Product

United States

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